

Application Notes and Protocols for Preparing Contellinib Stock Solution in DMSO

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Introduction

Conteltinib (also known as CT-707) is a potent, orally available multi-kinase inhibitor with significant activity against Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and Proline-rich Tyrosine Kinase 2 (Pyk2)[1][2][3][4]. It demonstrates a particularly strong inhibitory effect on FAK with an IC50 of 1.6 nM[1][2][4]. Due to its role in critical cellular processes such as cell survival, proliferation, and migration, the inhibition of these kinases makes **Conteltinib** a valuable tool in cancer research, particularly in studies related to hepatocellular carcinoma and non-small cell lung cancer[1][5][6][7].

This document provides detailed protocols for the preparation of **Conteltinib** stock solutions in Dimethyl Sulfoxide (DMSO) for in vitro research applications. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and consistent performance in downstream experiments.

Data Presentation

Table 1: Chemical and Physical Properties of Conteltinib



Property	Value	Source(s)
Synonyms	CT-707	[1][2][4]
CAS Number	1384860-29-0	[1][4][6]
Molecular Formula	C32H45N9O3S	[1][6]
Molecular Weight	635.82 g/mol	[1][3][6]
Appearance	Light yellow to yellow solid	[1]
Solubility in DMSO	≥ 25 mg/mL (approx. 39.31 mM)	[2]

Note: The solubility of **Conteltinib** in DMSO can be affected by the presence of moisture. It is highly recommended to use a fresh, anhydrous grade of DMSO.[1][2] If precipitation is observed, gentle warming and/or sonication can aid in dissolution.[1]

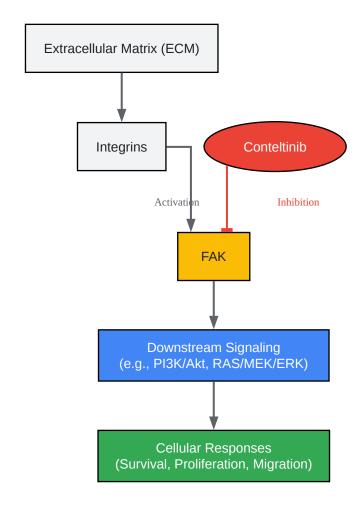
Table 2: In Vitro Inhibitory Activity of Conteltinib

Target	IC50	Source(s)
FAK	1.6 nM	[1][2][4][5][8]
ALK	Potent Inhibitor	[2][3][9]
Pyk2	Potent Inhibitor	[2][3][9]

Signaling Pathway Inhibition

Conteltinib exerts its anti-tumor effects by inhibiting key signaling pathways. As a potent FAK inhibitor, it disrupts the FAK-mediated signaling cascade, which is crucial for cell adhesion, migration, and survival. The diagram below illustrates the simplified FAK signaling pathway and the point of inhibition by **Conteltinib**.





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Caption: Conteltinib inhibits FAK activation and downstream signaling.

Experimental Protocols Materials and Equipment

- Conteltinib (powder form)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer



- · Pipettes and sterile filter tips
- · Optional: Water bath or sonicator

Protocol 1: Preparation of a 10 mM Conteltinib Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM **Conteltinib** stock solution. Adjust volumes as needed for your specific requirements.

- Pre-handling: Before opening the vial, gently tap it on a hard surface to ensure all the powder has settled at the bottom.[10]
- Weighing: Accurately weigh out 6.36 mg of Conteltinib powder using a calibrated analytical balance and transfer it to a sterile vial.
 - Calculation:
 - Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight (g/mol)
 - Mass (mg) = 10 mM x 1 mL x 635.82 g/mol = 6.3582 mg
- Solubilization: Add 1 mL of anhydrous DMSO to the vial containing the Conteltinib powder.
- Mixing: Cap the vial securely and vortex thoroughly for several minutes until the powder is completely dissolved. A clear solution should be obtained.
- Assisting Dissolution (if necessary): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[4] Alternatively, brief sonication can be used.[1]
- Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to degradation
 of the compound, aliquot the stock solution into smaller, single-use volumes in sterile
 microcentrifuge tubes.[1][10]
- Long-term Storage: Store the aliquots at -20°C or -80°C.[1] Under these conditions, the stock solution is stable for extended periods (-20°C for up to 1 year, -80°C for up to 2 years).[1]



Protocol 2: Preparation of Working Solutions

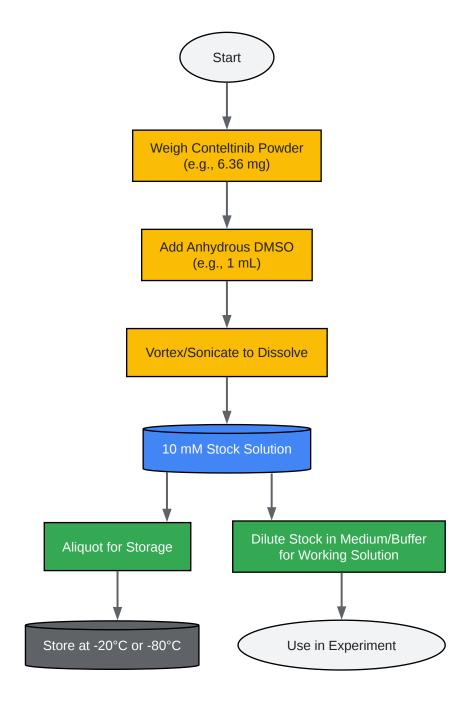
For cell-based assays, the DMSO stock solution must be further diluted in an appropriate aqueous buffer or cell culture medium to the final desired working concentration.

- Intermediate Dilution (Recommended): To prevent precipitation of the compound in the aqueous medium, it is best to perform serial dilutions of the DMSO stock solution in DMSO first.
- Final Dilution: Add the final diluted DMSO sample to your buffer or cell culture medium. The
 final concentration of DMSO in the assay should be kept low, typically below 0.5%, to avoid
 solvent-induced cytotoxicity.[11] Always include a vehicle control (medium with the same final
 concentration of DMSO) in your experiments.
 - Example: To prepare 1 mL of a 10 μM working solution from a 10 mM stock:
 - Use the formula C1V1 = C2V2:
 - \circ (10,000 μ M) * V1 = (10 μ M) * (1000 μ L)
 - V1 = 1 μL
 - \circ Add 1 μ L of the 10 mM stock solution to 999 μ L of cell culture medium. This results in a final DMSO concentration of 0.1%.

Experimental Workflow

The following diagram outlines the workflow for preparing **Conteltinib** stock and working solutions.





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Caption: Workflow for preparing **Conteltinib** stock and working solutions.

Safety Precautions

• **Conteltinib** is a bioactive compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.



- DMSO is a potent solvent that can facilitate the absorption of substances through the skin.
 Avoid direct contact.
- All procedures should be performed in a well-ventilated area or a chemical fume hood.
- Consult the Safety Data Sheet (SDS) for **Conteltinib** for comprehensive safety information.

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